Sub-Nanomolar Biochemical Potency Establishes PF-06426779 as a High-Sensitivity IRAK4 Inhibitor
PF-06426779 demonstrates sub-nanomolar enzymatic inhibition of IRAK4 with an IC50 of 0.3 nM in biochemical assays, as reported in GtoPdb . This places PF-06426779 among the most biochemically potent IRAK4 inhibitors commercially available, exceeding the potency of clinical-stage compounds including CA-4948 (emavusertib, IC50 = 57 nM) and research tool compound IRAK4-IN-1 (IC50 = 7 nM) . The 0.3 nM IC50 represents approximately a 190-fold potency advantage over CA-4948 and a 23-fold advantage over IRAK4-IN-1 in direct biochemical comparison.
| Evidence Dimension | Enzymatic inhibition of IRAK4 (IC50) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | CA-4948: 57 nM; IRAK4-IN-1: 7 nM |
| Quantified Difference | 190-fold more potent than CA-4948; 23-fold more potent than IRAK4-IN-1 |
| Conditions | Recombinant IRAK4 kinase biochemical assay |
Why This Matters
Higher biochemical potency enables lower working concentrations, reducing off-target exposure and conserving compound in limited-resource experimental systems.
- [1] GtoPdb. PF-06426779 Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. Accessed 2026. View Source
- [2] Gummadi VR, et al. Discovery of CA-4948, an orally bioavailable IRAK4 inhibitor for treatment of hematologic malignancies. ACS Med Chem Lett. 2020;11(12):2374-2381. View Source
